1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzotriazole, and triazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE likely involves multiple steps, including the formation of each heterocyclic ring and subsequent coupling reactions. Typical synthetic routes might include:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the benzotriazole moiety via diazotization and cyclization.
- Coupling of the triazole ring with other intermediates under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of amino groups.
Reduction: Reduction of nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with multiple heterocycles can act as ligands in catalytic processes.
Materials Science: Potential use in the development of novel materials with unique electronic properties.
Biology and Medicine
Drug Development: Investigation of biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Biochemical Probes: Use as probes to study biological pathways and interactions.
Industry
Dyes and Pigments: Potential use in the synthesis of dyes due to the presence of multiple aromatic rings.
Polymers: Incorporation into polymer structures to enhance properties such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action for 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their biological activities and use in click chemistry.
Benzotriazole Derivatives: Often used as corrosion inhibitors and in photostabilizers.
Oxadiazole Derivatives: Studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C19H24N12O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H24N12O2/c1-4-29(5-2)11-15-16(23-28-31(15)18-17(20)25-33-26-18)19(32)24-21-12(3)10-30-14-9-7-6-8-13(14)22-27-30/h6-9H,4-5,10-11H2,1-3H3,(H2,20,25)(H,24,32)/b21-12+ |
InChI Key |
QLXRSUFBECUBJH-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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